molecular formula C12H15NO3 B562991 Metaxalone-d6

Metaxalone-d6

Cat. No.: B562991
M. Wt: 227.29 g/mol
InChI Key: IMWZZHHPURKASS-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metaxalone-d6 is intended for use as an internal standard for the quantification of metaxalone by GC-or LC-MS. Metaxalone is a skeletal muscle relaxant. It inhibits the proliferation of, and induces apoptosis in, RAW 264.7 cells in vitro when used at concentrations ranging from 1 to 100 µM. Metaxalone also reduces LPS-induced increases in COX-1, COX-2, and NF-kB levels and inhibits LPS-induced production of TNF-α, IL-6, and prostaglandin E2 (PGE2; ) in RAW 264.7 cells. Formulations containing metaxalone have been used in the treatment of lower back pain.

Mechanism of Action

Target of Action

Metaxalone-d6, a deuterium-labeled version of Metaxalone , primarily targets the central nervous system (CNS) . It is used as a muscle relaxant , and its main mechanism of action is thought to involve general CNS depression .

Mode of Action

This means that this compound likely works by slowing down brain activity, allowing the muscles to relax and reducing pain .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not fully known, it has been observed that Metaxalone can inhibit the proliferation of, and induce apoptosis in, RAW 264.7 cells in vitro when used at concentrations ranging from 1 to 100 µM . Metaxalone also reduces LPS-induced increases in COX-1, COX-2, and NF-kB levels and inhibits LPS-induced production of TNF-α, IL-6, and prostaglandin E2 (PGE2) in RAW 264.7 cells .

Pharmacokinetics

The pharmacokinetics of Metaxalone, the parent compound of this compound, have been studied in healthy adult volunteers . The peak plasma concentrations of Metaxalone occur approximately 3 hours after a 400 mg oral dose under fasted conditions . Thereafter, Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose of Metaxalone from 400 mg to 800 mg results in a roughly proportional increase in Metaxalone exposure .

Result of Action

Instead, its effects are likely due to its ability to depress the CNS, which can help to alleviate muscle spasms .

Action Environment

It is known that the bioavailability of metaxalone, the parent compound of this compound, is increased when taken with food . This suggests that factors such as diet could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Metaxalone-d6 plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to inhibit the proliferation of RAW 264.7 cells and induce apoptosis at concentrations ranging from 1 to 100 µM . This compound also reduces lipopolysaccharide (LPS)-induced increases in cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) levels. Additionally, it inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in these cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to suppress the production of inflammatory cytokines in mouse macrophages, thereby reducing inflammation . This compound also affects the central nervous system by inducing general depression, which contributes to its muscle relaxant properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound inhibits the activity of COX-1 and COX-2 enzymes, which are involved in the inflammatory response . Additionally, it modulates the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a half-life of approximately 9.2 hours . Over extended periods, this compound maintains its efficacy in reducing inflammation and muscle spasms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces muscle spasms and inflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including central nervous system depression and potential liver toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes and excreted in the urine as unidentified metabolites . The metabolic process involves interactions with enzymes such as cytochrome P450, which play a role in the biotransformation of the compound . Understanding these metabolic pathways is essential for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with plasma proteins, which facilitate its transport to target tissues . This compound accumulates in muscle tissues, where it exerts its muscle relaxant effects . Its transport and distribution are critical for achieving the desired therapeutic outcomes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular distribution of this compound is crucial for its role in modulating cellular processes and achieving its therapeutic effects.

Biological Activity

Metaxalone-d6 is a deuterated form of metaxalone, a muscle relaxant primarily used for the symptomatic treatment of musculoskeletal pain. The biological activity of this compound is significant for pharmacokinetic studies, particularly in understanding the drug's metabolism and effects within the human body.

Overview of Metaxalone

Metaxalone (chemical formula: C12_{12}H15_{15}NO3_3) functions as an interneuronal blocking agent that acts on the central nervous system (CNS) to produce muscle relaxant effects. It is commonly prescribed for conditions such as strains and sprains, where muscle relaxation is necessary to alleviate pain and discomfort .

Pharmacokinetics of this compound

The pharmacokinetic properties of this compound are crucial for evaluating its biological activity. A study demonstrated that after administering a 400 mg dose of metaxalone, peak plasma concentration (Cmax) was reached approximately 3 hours post-dose under fasting conditions. Increasing the dose to 800 mg resulted in a proportional increase in drug concentration, indicating a linear pharmacokinetic profile .

Key Pharmacokinetic Parameters

ParameterValue (400 mg Dose)Value (800 mg Dose)
Cmax~3 hoursIncreased
Tmax~3 hoursDelayed by 1 hour
AUCIncreased by 123.5%Increased
Half-lifeDecreased by 6.6 hNot specified

This compound, like its parent compound, exhibits muscle relaxant properties by acting on the CNS. It is suggested that it modulates neurotransmitter release and inhibits neuronal excitability, leading to muscle relaxation . The deuterium labeling in this compound allows for improved tracking in metabolic studies, providing insights into its bioavailability and metabolic pathways.

Case Studies on Biological Activity

  • Bioavailability Study : A clinical trial involving eleven participants assessed the bioavailability of a newly developed metaxalone formulation compared to an innovator drug. The study was designed as a two-period crossover trial under fed conditions, which showed that the new formulation was well-tolerated and exhibited comparable pharmacokinetic parameters to the reference product .
  • Adverse Reactions : Common adverse reactions noted during trials include lethargy, dizziness, nausea, and gastrointestinal disturbances. Monitoring vital signs during these studies indicated that serious adverse events were minimal and manageable .

Chemical Reactions Analysis

Stability Under Analytical Conditions

Metaxalone-d6 demonstrates stability across diverse conditions, making it suitable for LC-MS/MS workflows:

Parameter Condition Result Source
Extraction Recovery Liquid-liquid extraction (ethyl acetate)93–102% recovery
Thermal Stability 25°C (24 hrs)No degradation observed
pH Stability 0.2M NaOHStable (RSD < 3%)

MRM Transitions and Tuning Parameters

Compound Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
Metaxalone222.100161.2001639
This compound228.200167.2001540

Chromatographic Conditions :

  • Column : ACE 5µ C18 (100 × 4.6 mm) .
  • Mobile phase : 10 mM ammonium acetate:methanol:acetonitrile (60:40) .
  • Flow rate : 1.0 mL/min .

Extraction Efficiency and Recovery

Recovery studies validate the robustness of this compound in bioanalytical workflows:

QC Level Mean Recovery (%)SD (±)CV (%)
LQC94.31.0071.6
MQC98.31.1871.8
HQC102.1226.062.5

Data derived from six replicates per QC level .

Degradation Pathways

While this compound itself is stable, its non-deuterated counterpart undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6 . Deuterium labeling reduces metabolic turnover, enhancing its utility as an internal standard .

Q & A

Basic Research Questions

Q. What are the standard protocols for using Metaxalone-d6 as an internal standard in quantitative analysis?

this compound is a deuterated analog of metaxalone, primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and instrument variability. Methodological steps include:

  • Preparation : Dissolve this compound in deuterated solvents (e.g., DMSO-d6) to avoid proton exchange interference .
  • Calibration : Generate a calibration curve using serial dilutions of the analyte (metaxalone) and a fixed concentration of Metaxalone-d5.
  • Validation : Assess linearity (R² ≥ 0.99), accuracy (80–120% recovery), and precision (CV < 15%) across biological matrices (e.g., plasma, urine) .

Q. How does isotopic purity impact the reliability of this compound in pharmacokinetic studies?

Isotopic purity (typically ≥98% for deuterated standards) is critical to avoid signal overlap in mass spectrometry. For example, impurities in this compound (e.g., non-deuterated metaxalone) can lead to inaccurate quantification. Validate purity via high-resolution MS and nuclear magnetic resonance (NMR) before experimental use .

Q. What are the limitations of this compound in in vivo vs. in vitro studies?

In vitro applications (e.g., cell cultures) require lower concentrations due to potential solvent toxicity (e.g., DMSO). For in vivo studies, ensure compatibility with animal models by verifying no isotopic interference in metabolic pathways. Cross-validate results with non-deuterated controls .

Advanced Research Questions

Q. How can researchers resolve contradictory data when using this compound across different analytical platforms (e.g., LC-MS vs. GC-MS)?

Contradictions often arise from ionization efficiency differences. For example:

  • LC-MS : Electrospray ionization (ESI) favors polar compounds like this compound.
  • GC-MS : Requires derivatization to enhance volatility, potentially altering recovery rates. Methodological Solution: Normalize data using platform-specific calibration curves and cross-validate with a secondary internal standard (e.g., isotopically labeled analogs of structurally similar compounds) .

Q. What strategies optimize the detection limit of this compound in complex biological matrices?

Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference.
  • Ionization Parameters : Optimize ESI source temperature and collision energy to enhance signal-to-noise ratios.
  • Data Acquisition : Employ selective reaction monitoring (SRM) for targeted quantification .

Q. How do researchers address potential cross-reactivity of this compound with endogenous metabolites?

Perform interference testing by spiking this compound into blank matrices (e.g., drug-free plasma). Use high-resolution MS (HRMS) to identify co-eluting metabolites. If cross-reactivity occurs, adjust chromatographic conditions (e.g., gradient elution) or employ orthogonal separation techniques (e.g., HILIC vs. reversed-phase) .

Q. Method Development & Validation

Q. What statistical frameworks are recommended for validating this compound-based assays in multi-center studies?

Use a nested ANOVA design to account for inter-laboratory variability. Parameters include:

  • Repeatability : Intra-day precision (CV < 15%).
  • Intermediate Precision : Inter-day, inter-operator variability.
  • Robustness : Test pH, temperature, and mobile-phase variations .

Q. How can machine learning improve the predictive modeling of this compound stability under varying storage conditions?

Train models using datasets encompassing:

  • Degradation Kinetics : Time-series data on this compound stability at 4°C, -20°C, and room temperature.
  • Environmental Factors : pH, humidity, and light exposure. Algorithms like random forests or gradient-boosted regression trees can identify critical stability predictors (e.g., solvent composition) .

Q. Cross-Disciplinary Applications

Q. What ethical and methodological considerations apply when using this compound in translational research (e.g., preclinical to clinical trials)?

  • Ethical : Ensure compliance with animal welfare protocols (e.g., IACUC) and human subject regulations (e.g., IRB).
  • Methodological : Cross-validate interspecies differences in this compound metabolism using liver microsomes or hepatocyte models .

Q. How can this compound be integrated into systems pharmacology models to predict drug-drug interactions?

Incorporate pharmacokinetic (PK) parameters (e.g., clearance, volume of distribution) derived from this compound studies into physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus, Simcyp). Validate predictions against in vitro cytochrome P450 inhibition assays .

Properties

IUPAC Name

5-[[3,5-bis(trideuteriomethyl)phenoxy]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWZZHHPURKASS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1)OCC2CNC(=O)O2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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